Carbutamide-d9

Description

BenchChem offers high-quality Carbutamide-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbutamide-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-WRMMWXQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Carbutamide-d9 and its chemical structure

An In-depth Technical Guide to Carbutamide-d9

Introduction

Carbutamide-d9 is the isotopically labeled form of Carbutamide, where nine hydrogen atoms on the butyl group have been replaced by deuterium.[1][2] Carbutamide itself is a first-generation sulfonylurea drug, historically significant as one of the first oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[3][4] While the parent compound's clinical use has been largely superseded due to concerns about toxicity, Carbutamide-d9 serves as a critical tool in modern biomedical and pharmaceutical research.[5]

The primary application of Carbutamide-d9 is in pharmacokinetic and metabolic studies.[2] Its increased mass due to deuterium substitution allows it to be distinguished from the non-labeled compound by mass spectrometry. Consequently, it is an ideal internal standard for the accurate quantification of Carbutamide and its metabolites in biological samples.[1][2] Its mechanism of action is analogous to that of Carbutamide, which involves the stimulation of insulin release from pancreatic beta cells.[2][3]

Chemical Identity and Structure

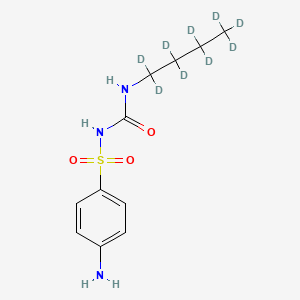

Carbutamide-d9 is chemically defined as 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea.[2] It retains the core sulfonylurea framework of the parent compound, consisting of a benzene sulfonamide linked to a deuterated butylurea moiety.[2]

Caption: Logical diagram of Carbutamide-d9's chemical structure.

Physicochemical Properties

The key quantitative data for Carbutamide-d9 are summarized in the table below, providing essential information for researchers and laboratory professionals.

| Property | Value | Reference(s) |

| CAS Number | 1246820-50-7 | [2][6][7] |

| Molecular Formula | C₁₁H₈D₉N₃O₃S | [2][8] |

| Molecular Weight | ~280.39 g/mol | [2][8][9] |

| IUPAC Name | 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | [2] |

| InChI Key | VDTNNGKXZGSZIP-WRMMWXQOSA-N | [2] |

| Canonical SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | [2] |

| Synonyms | BZ-55-d9, Bucarban-d9, 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide | [1][10][11] |

| Physical Form | White Crystalline Solid | [6] |

| Solubility | Soluble in water and alcohol solvents. | [5][6] |

Experimental Protocols

Synthesis Methodologies

The synthesis of Carbutamide-d9 involves the specific incorporation of deuterium atoms into the parent Carbutamide structure. While exact proprietary protocols may vary, the general methodologies include:

-

Deuterium Exchange Reactions : This process involves subjecting Carbutamide or a precursor to conditions that facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as D₂O, under controlled temperature, pressure, and catalytic conditions.[2]

-

Chemical Synthesis with Deuterated Reagents : A more precise method involves a multi-step chemical synthesis pathway where a deuterated starting material is used.[2][6] For Carbutamide-d9, this would typically involve reacting a suitable sulfonylurea precursor with a fully deuterated butylamine (butylamine-d9). This ensures the specific and complete labeling of the butyl moiety.[2]

Rigorous quality control, often involving NMR and mass spectrometry, is essential to confirm the purity and the precise location and extent of isotopic labeling in the final product.[6]

Application as an Internal Standard in Mass Spectrometry

Carbutamide-d9 is frequently used as an internal standard for the quantification of Carbutamide in biological matrices (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Methodology:

-

Preparation of Standard Solutions : A stock solution of Carbutamide-d9 is prepared in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to create a working internal standard (IS) solution (e.g., 100 ng/mL).

-

Sample Preparation : A fixed volume of the Carbutamide-d9 IS working solution is added to all samples, including calibration standards, quality controls, and the unknown biological samples, at the beginning of the extraction process.

-

Extraction : The analytes (Carbutamide and Carbutamide-d9) are extracted from the biological matrix. This is commonly achieved through protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.

-

LC-MS Analysis : The extracted sample is injected into an LC-MS system. The liquid chromatography step separates the analyte from other matrix components. The mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Carbutamide and Carbutamide-d9.

-

Quantification : The peak area of the Carbutamide analyte is measured and normalized to the peak area of the Carbutamide-d9 internal standard. This ratio (Analyte Area / IS Area) is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Carbutamide in the unknown samples is then calculated from this curve.

Caption: Workflow for using Carbutamide-d9 as an internal standard.

Mechanism of Action of Carbutamide

The functional relevance of Carbutamide-d9 in biological systems is identical to its non-deuterated parent compound. Carbutamide exerts its hypoglycemic effect by stimulating insulin secretion from the pancreatic β-cells.[5][12]

The mechanism is initiated by Carbutamide binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channel (K-ATP) in the β-cell plasma membrane.[3] This binding event closes the K-ATP channel, reducing potassium efflux from the cell. The resulting accumulation of intracellular potassium ions leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of extracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is the critical trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[3][12]

Caption: Signaling pathway for Carbutamide-induced insulin secretion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Carbutamide-d9 (EVT-1465138) | 1246820-50-7 [evitachem.com]

- 3. What is Carbutamide used for? [synapse.patsnap.com]

- 4. Carbutamide--the first oral antidiabetic. A retrospect [pubmed.ncbi.nlm.nih.gov]

- 5. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. Carbutamide-D9 | CAS 1246820-50-7 | LGC Standards [lgcstandards.com]

- 11. Page loading... [wap.guidechem.com]

- 12. What is the mechanism of Carbutamide? [synapse.patsnap.com]

Synthesis and Characterization of Carbutamide-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Carbutamide-d9, an isotopically labeled derivative of the first-generation sulfonylurea, Carbutamide. This document details the chemical properties, a proposed synthesis protocol, and the analytical characterization of Carbutamide-d9, making it a valuable resource for professionals in drug metabolism, pharmacokinetic studies, and analytical chemistry.

Introduction

Carbutamide-d9 is the deuterated form of Carbutamide, a compound historically significant as one of the first oral hypoglycemic agents.[1][2][3] In Carbutamide-d9, nine hydrogen atoms on the butyl group have been replaced with deuterium.[4][5][6] This isotopic labeling does not significantly alter the chemical or pharmacological properties of the molecule but provides a crucial tool for analytical and research purposes.[7] Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Carbutamide and its metabolites in biological matrices.[4][7] The increased mass due to deuterium substitution allows for clear differentiation from the endogenous, non-labeled compound, thereby improving the accuracy and precision of pharmacokinetic and metabolic studies.

Physicochemical Properties

A summary of the key physicochemical properties of Carbutamide-d9 is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide | [6] |

| Synonyms | N1-(Butyl-d9-carbamoyl)sulfanilamide, 1-(Butyl-d9)-3-sulfanilylurea, BZ 55-d9 | [6] |

| CAS Number | 1246820-50-7 | [4][5][8] |

| Molecular Formula | C₁₁H₈D₉N₃O₃S | [4][5][8] |

| Molecular Weight | 280.39 g/mol | [4][5][6] |

| Appearance | Solid | N/A |

| Unlabeled CAS | 339-43-5 | [4] |

Synthesis of Carbutamide-d9

While specific, detailed proprietary synthesis protocols for Carbutamide-d9 are not publicly available, a plausible and commonly employed synthetic route involves the reaction of a deuterated amine with a sulfonyl isocyanate. The following is a proposed experimental protocol based on established organic chemistry principles for the synthesis of sulfonylureas.

Proposed Synthetic Scheme

The synthesis of Carbutamide-d9 can be envisioned as a two-step process, starting from commercially available deuterated butan-1-amine (Butan-1-amine-d9).

Caption: Proposed synthesis workflow for Carbutamide-d9.

Experimental Protocol

Step 1: Synthesis of 4-aminophenylsulfonyl isocyanate

-

To a solution of 4-aminobenzenesulfonamide in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), a phosgene equivalent (e.g., triphosgene) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 4-aminophenylsulfonyl isocyanate, which is often used in the next step without further purification.

Step 2: Synthesis of Carbutamide-d9

-

The crude 4-aminophenylsulfonyl isocyanate is redissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

-

A solution of Butan-1-amine-d9 in the same solvent is added dropwise to the isocyanate solution at room temperature.

-

The reaction mixture is stirred for 12-24 hours at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Carbutamide-d9.

Characterization and Analytical Data

The characterization of Carbutamide-d9 is crucial to confirm its identity, purity, and the extent of deuterium incorporation. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule. For Carbutamide-d9, the ¹H NMR spectrum is expected to be significantly different from that of non-labeled Carbutamide, particularly in the aliphatic region.

Expected ¹H NMR Spectral Data:

The signals corresponding to the butyl group protons in Carbutamide would be absent in the ¹H NMR spectrum of Carbutamide-d9. The aromatic protons of the aminobenzenesulfonamide moiety should remain.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.6 - 7.8 | m |

| Amine (NH₂) | ~4.1 | br s |

| Urea (NH) | Variable | br s |

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum is expected to show signals for all 11 carbon atoms. The signals for the deuterated butyl carbons will be observed as multiplets with attenuated intensity due to C-D coupling.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~152 |

| Aromatic C-S | ~129 |

| Aromatic CH | ~128 |

| Aromatic CH | ~113 |

| C=O (Urea) | ~154 |

| Butyl-d9 C1 | ~40 |

| Butyl-d9 C2 | ~32 |

| Butyl-d9 C3 | ~20 |

| Butyl-d9 C4 | ~13 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of Carbutamide-d9. Electrospray ionization (ESI) is a common method for the analysis of such compounds.

Expected Mass Spectrometry Data:

The molecular ion peak in the mass spectrum of Carbutamide-d9 will be shifted by +9 mass units compared to the non-deuterated Carbutamide, reflecting the replacement of nine protons with deuterons.

| Parameter | Carbutamide | Carbutamide-d9 |

| Molecular Formula | C₁₁H₁₇N₃O₃S | C₁₁H₈D₉N₃O₃S |

| Monoisotopic Mass | 271.10 g/mol | 280.16 g/mol |

| [M+H]⁺ | m/z 272.11 | m/z 281.17 |

| [M-H]⁻ | m/z 270.09 | m/z 279.15 |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would also be informative, with fragments containing the butyl moiety showing a corresponding +9 Da mass shift.

Caption: Plausible ESI-MS/MS fragmentation pathway for Carbutamide-d9.

Mechanism of Action and Signaling Pathway

The mechanism of action of Carbutamide (and by extension, Carbutamide-d9) as a hypoglycemic agent involves the stimulation of insulin release from pancreatic β-cells. This is achieved through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels.

Caption: Signaling pathway of Carbutamide in pancreatic β-cells.

Conclusion

Carbutamide-d9 is a critical analytical tool for modern drug development and metabolic research. This guide provides a foundational understanding of its synthesis and characterization. While the provided synthesis is a proposed route, it is based on well-established chemical reactions. The characterization data presented, though predictive for the deuterated analog, is grounded in the known analytical profile of Carbutamide and the principles of isotopic labeling. Researchers utilizing Carbutamide-d9 should always refer to the certificate of analysis provided by the supplier for lot-specific data.

References

- 1. Carbutamide--the first oral antidiabetic. A retrospect PMID: 9628248 | MCE [medchemexpress.cn]

- 2. Carbutamide--the first oral antidiabetic. A retrospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical experiences with carbutamide, an orally given hypoglycemic agent; preliminary report. | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. Buy Carbutamide-d9 (EVT-1465138) | 1246820-50-7 [evitachem.com]

- 8. Carbutamide-D9 | CAS 1246820-50-7 | LGC Standards [lgcstandards.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

An in-depth exploration for researchers, scientists, and drug development professionals on the theory, application, and practical implementation of deuterated internal standards for achieving the highest accuracy and precision in quantitative mass spectrometry.

Executive Summary

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the demand for analytical precision and accuracy is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for its sensitivity and specificity. However, the accuracy of LC-MS quantification is susceptible to various sources of error, most notably matrix effects and instrument variability. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is the universally accepted gold standard to correct for these variations. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the effective use of deuterated standards in mass spectrometry.

The Core Principle: Mitigating Variability

The fundamental value of a deuterated internal standard lies in its chemical near-identity to the analyte of interest. By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H), the resulting molecule is chemically identical in terms of reactivity and chromatographic behavior but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2]

When a known quantity of the deuterated standard is added to a sample at the earliest stage of preparation, it experiences the exact same experimental conditions as the target analyte. This includes any losses during extraction, derivatization, and injection, as well as any signal suppression or enhancement caused by the sample matrix during ionization.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a highly accurate and precise quantification of the analyte.[2]

Advantages of Deuterated Standards Over Analogues

While structural analogues can be used as internal standards, deuterated standards offer superior performance due to their closer physicochemical properties to the analyte.

-

Co-elution: Deuterated standards typically co-elute with the analyte, ensuring they are subjected to the same matrix effects at the same point in time.[3]

-

Similar Ionization Efficiency: The ionization efficiency of a deuterated standard is nearly identical to its non-deuterated counterpart, providing more accurate correction for ion suppression or enhancement.

-

Improved Precision and Accuracy: The use of deuterated standards significantly improves the precision and accuracy of bioanalytical methods. For instance, in the analysis of sirolimus, interpatient assay imprecision (CV) was markedly lower with a deuterated standard (2.7%-5.7%) compared to a non-deuterated analogue (7.6%-9.7%). Similarly, a study on the anticancer agent kahalalide F demonstrated a statistically significant improvement in both precision and accuracy upon switching from an analogue to a stable isotope-labeled internal standard.[4]

Data Presentation: Quantitative Impact of Deuterated Standards

The use of deuterated internal standards demonstrably enhances the quality of quantitative data. The following table summarizes the typical improvements observed in bioanalytical method validation parameters.

| Validation Parameter | Without Internal Standard / With Analog IS | With Deuterated Internal Standard |

| Accuracy | Can deviate significantly, with some studies showing differences of over 60%.[5] | Typically within ±15% of the nominal value (as per FDA guidelines).[6] |

| Precision (RSD/CV) | Can be high, with RSD values exceeding 50% in complex matrices.[5] | Generally <15%, with some methods achieving <5%.[7] |

| Linearity (r²) | May be acceptable, but the accuracy of back-calculated concentrations can be poor. | Consistently high (often >0.99) with accurate back-calculation of standards. |

| Lower Limit of Quantification (LLOQ) | Often higher due to greater variability at low concentrations. | Can be pushed lower due to improved signal-to-noise and reduced variability. |

| Recovery | Highly variable and difficult to control. | Variations in recovery are effectively normalized by the internal standard. |

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards requires meticulous experimental design and execution. Below are detailed methodologies for key experimental stages, using the therapeutic drug monitoring (TDM) of tacrolimus in whole blood as a representative example.

Synthesis and Selection of Deuterated Standards

The synthesis of deuterated standards is a critical step that dictates their performance. Common methods include:

-

Hydrogen/Deuterium Exchange: This method involves the exchange of protons for deuterons, often catalyzed by acid, base, or metal catalysts in the presence of a deuterated solvent like D₂O.[7]

-

Chemical Synthesis with Labeled Precursors: This approach provides more control over the position of the deuterium labels and involves using deuterated building blocks in a multi-step synthesis. For example, deuterated Grignard reagents (e.g., CD₃MgBr) can be used to introduce deuterated methyl groups.[8]

Key considerations for selecting a deuterated standard:

-

Isotopic Purity: Should be as high as possible (typically >98%) to minimize signal overlap with the analyte.

-

Position of Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent back-exchange with protons from the solvent.

-

Mass Shift: A sufficient mass difference (ideally ≥ 3 Da) between the analyte and the standard is necessary to avoid isotopic crosstalk.

Sample Preparation: Tacrolimus in Whole Blood

This protocol is a common approach for the extraction of immunosuppressants from whole blood for LC-MS/MS analysis.

-

Erythrocyte Lysis:

-

To a 100 µL whole blood sample, add 200 µL of a precipitation solution containing 0.2 M zinc sulfate in a 1:4 (v/v) ratio with methanol. This solution also contains the deuterated internal standard (e.g., tacrolimus-d₄) at a known concentration.[9]

-

The zinc sulfate facilitates the lysis of red blood cells, releasing the drug, and aids in protein precipitation.[8]

-

-

Protein Precipitation:

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[9]

-

LC-MS/MS Analysis: Instrumental Parameters

The following are typical starting parameters for the analysis of tacrolimus and its deuterated internal standard.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[9]

-

Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[10]

-

Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[10]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 - 0.6 mL/min.[11]

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tacrolimus: m/z 821.5 → 768.5 (Ammonium adduct)[1]

-

Tacrolimus-d₄ (Internal Standard): m/z 825.5 → 772.5

-

-

Source Parameters: These will be instrument-specific but typically include optimizing capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity.

-

Mandatory Visualizations: Workflows and Logical Relationships

General LC-MS/MS Workflow with Deuterated Internal Standard

Therapeutic Drug Monitoring (TDM) Logical Workflow

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust and reliable means of correcting for experimental variability, most notably matrix effects. This leads to unparalleled accuracy and precision, which is critical for regulatory submissions in drug development and for accurate patient monitoring in clinical settings. While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analogue, the significant improvement in data quality, method robustness, and the reduction in failed analytical runs provide a substantial return on investment. As the demand for higher quality data continues to grow, the use of deuterated standards will remain the gold standard in quantitative mass spectrometry.

References

- 1. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. courses.washington.edu [courses.washington.edu]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. scispace.com [scispace.com]

- 5. lcms.cz [lcms.cz]

- 6. japsonline.com [japsonline.com]

- 7. Automated processing of whole blood samples for the determination of immunosuppressants by liquid chromatography tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 9. High-Throughput Analysis of Immunosuppressive Drugs from Whole Blood by LC-MS/MS [restek.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling with Deuterium in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of isotopic labeling with deuterium in drug metabolism studies. Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical research, offering significant advantages in understanding and optimizing the metabolic fate of drug candidates. This document outlines the core concepts, experimental methodologies, and data interpretation strategies associated with this powerful technique.

Core Principles of Deuterium Labeling in Drug Metabolism

The substitution of hydrogen with deuterium in a drug molecule can profoundly influence its metabolic profile, primarily through the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This increased bond strength can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

Key Advantages of Deuterium Labeling:

-

Improved Pharmacokinetic Profile: By slowing metabolism, deuterium substitution can increase a drug's half-life, leading to prolonged therapeutic effects and potentially reduced dosing frequency.

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of metabolism can shunt the biotransformation towards alternative, less harmful pathways.

-

Enhanced Metabolic Stability: Increased resistance to enzymatic degradation leads to greater stability of the parent drug in biological systems.

-

Elucidation of Metabolic Pathways: Deuterium-labeled compounds are crucial tracers for identifying metabolites and understanding complex biotransformation pathways.

The magnitude of the KIE is dependent on the specific metabolic reaction and the enzyme involved. For instance, cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism, often exhibit a pronounced KIE.

Quantitative Data on the Impact of Deuteration

The following tables summarize quantitative data from various studies, illustrating the impact of deuterium labeling on key drug metabolism parameters.

Table 1: Kinetic Isotope Effect on In Vitro Intrinsic Clearance

| Compound | Enzyme System | Deuterated Position(s) | Intrinsic Clearance KIE (CLint H / CLint D) | Reference |

| Chemotype 2a | Human Liver Microsomes | Both O- and N-methyl groups | Largest observed | |

| Chemotype 2a | r-CYP3A4 | Both O- and N-methyl groups | Significant | |

| Chemotype 2a | r-CYP2C19 | O-methyl group only | 4.0 | |

| Chemotype 2a | r-CYP2C19 | Both O- and N-methyl groups | 4.5 | |

| Chemotype 1a | Human Liver Microsomes | Various single positions | No significant effect | |

| Chemotype 1a | r-CYP3A4 | Various single positions | No significant effect | |

| Methadone | Mouse Liver Microsomes | N-demethylation | 1.3 | |

| Methadone | Human Liver Microsomes | N-demethylation | 1.0 |

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Species | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |

| Methadone | d9-methadone | Mouse | AUC (plasma) | - | - | 5.7-fold increase | |

| Methadone | d9-methadone | Mouse | Cmax (plasma) | - | - | 4.4-fold increase | |

| Methadone | d9-methadone | Mouse | Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease | |

| Methadone | d9-methadone | Mouse | Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 5.9-fold decrease | |

| Enzalutamide | HC-1119 | Mouse, Rat, Dog | AUC | - | Higher | - | |

| Caffeine | d9-caffeine | Human | Exposure (AUC) | - | - | 4-fold higher |

Experimental Protocols

This section provides detailed methodologies for key experiments in deuterium labeling studies.

Synthesis of Deuterated Compounds

The synthesis of deuterated drug analogs can be achieved through various methods, including:

-

Direct Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a transition metal.

-

Protocol: A common procedure involves the use of a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) and an aluminum source to generate deuterium gas in situ. The reaction mixture is typically subjected to sonication and microwave irradiation to facilitate the exchange.

-

-

Reductive Deuteration: This involves the reduction of a functional group (e.g., alkene, carbonyl) using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

-

Dehalogenation-Deuteration: This method involves the replacement of a halogen atom with deuterium using deuterium gas and a catalyst like Pd/C.

-

Stepwise Synthesis: This approach utilizes commercially available deuterated starting materials in a multi-step synthesis to build the final deuterated molecule.

Purification: Following synthesis, the deuterated compound is typically purified using techniques such as silica gel chromatography to achieve high isotopic and chemical purity.

In Vitro Metabolism Assay using Human Liver Microsomes

This assay is a standard method to assess the metabolic stability of a compound.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound (deuterated and non-deuterated)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Internal standard for LC-MS/MS analysis

-

Acetonitrile or other organic solvent to stop the reaction

-

-

Procedure:

-

Prepare an incubation mixture containing HLM, phosphate buffer, and MgCl₂.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

-

Incubate at 37°C with gentle agitation.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Terminate the reaction by adding a cold organic solvent containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Mass Spectrometry Analysis of Deuterated Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying deuterated drugs and their metabolites.

-

Principle: The mass spectrometer distinguishes between the deuterated and non-deuterated compounds based on their mass-to-charge ratio (m/z). Each deuterium atom adds approximately 1 Da to the molecular weight of the compound.

-

Methodology:

-

Chromatographic Separation: The sample extract is injected into a liquid chromatograph to separate the parent drug from its metabolites.

-

Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ions are then introduced into the mass spectrometer. In a tandem MS experiment (MS/MS), a specific parent ion is selected, fragmented, and the resulting fragment ions are detected. This provides structural information and enhances selectivity.

-

Data Analysis: By comparing the retention times and mass spectra of the samples from the deuterated and non-deuterated compound incubations, metabolites can be identified. The use of a deuterated internal standard allows for accurate quantification.

-

NMR Spectroscopy for Deuterium Incorporation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position and extent of deuterium incorporation in a molecule.

-

¹H NMR: In the proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or decrease in intensity.

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum that shows peaks at the chemical shifts corresponding to the deuterated positions. This technique is particularly useful for quantifying the percentage of deuterium incorporation at specific sites.

-

Experimental Considerations:

-

For ²H NMR, highly enriched samples are often required due to the low natural abundance of deuterium.

-

Non-deuterated solvents can be used for ²H NMR experiments.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in deuterium labeling studies.

Caption: A high-level overview of the experimental workflow in a deuterium labeling study.

Caption: The fundamental principle of the Kinetic Isotope Effect.

Caption: A representation of how deuterium labeling can slow CYP3A4-mediated metabolism.

Conclusion

Isotopic labeling with deuterium is a versatile and powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can favorably alter the metabolic profiles of drug candidates, leading to improved pharmacokinetic properties and potentially enhanced safety and efficacy. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for the successful application of this technique in the pharmaceutical sciences.

Carbutamide-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Carbutamide-d9, a deuterated analog of the first-generation sulfonylurea, Carbutamide. This guide is intended for use by researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Core Data Presentation

The following table summarizes the key quantitative data for Carbutamide-d9.

| Property | Value |

| CAS Number | 1246820-50-7 |

| Molecular Formula | C₁₁H₈D₉N₃O₃S |

| Molecular Weight | 280.39 g/mol |

| Synonyms | BZ-55-d9, 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide |

| Isotopic Purity | Typically ≥98% |

Signaling Pathway of Carbutamide

Carbutamide, as a first-generation sulfonylurea, exerts its hypoglycemic effect by stimulating insulin release from pancreatic β-cells. The signaling pathway is initiated by the binding of Carbutamide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of these cells. This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.

A Technical Guide to Commercial Suppliers of Carbutamide-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Carbutamide-d9, a deuterated analog of the first-generation sulfonylurea, Carbutamide. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality Carbutamide-d9 for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioanalysis.

Introduction to Carbutamide-d9

Carbutamide-d9 (CAS No. 1246820-50-7) is a stable isotope-labeled version of Carbutamide, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard for the quantification of Carbutamide in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and improving the accuracy and precision of the analytical method.[1]

Commercial Suppliers of Carbutamide-d9

A number of reputable chemical suppliers offer Carbutamide-d9 for research purposes. The following table summarizes the available quantitative data for Carbutamide-d9 from various commercial sources. While chemical purity is generally high for such research-grade compounds, the critical parameter of isotopic enrichment is often not explicitly stated on product pages and is typically detailed in the lot-specific Certificate of Analysis (CoA) provided upon purchase.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities |

| LGC Standards (incorporating Toronto Research Chemicals) | TRC-C183302 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | >95% (for unlabeled) | 1 mg, 10 mg |

| MedChemExpress | HY-W011651S | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | 1 mg, 10 mg |

| Santa Cruz Biotechnology | sc-211113 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | Inquire |

| EvitaChem | EVT-1465138 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | Inquire |

| Pharmaffiliates | PA STI 017970 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | Inquire |

| Cayman Chemical | Not Available | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | ≥98% (for unlabeled) | Not specified |

Note: Purity and isotopic enrichment are critical parameters. It is strongly recommended to request a Certificate of Analysis from the supplier for lot-specific data.

Representative Experimental Protocol: Quantification of Carbutamide in Human Plasma using Carbutamide-d9 as an Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Carbutamide in human plasma, adapted from established methods for other sulfonylurea drugs. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Carbutamide analytical standard

-

Carbutamide-d9 (internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Carbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbutamide in methanol.

-

Carbutamide-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbutamide-d9 in methanol.

-

Working Solutions: Prepare serial dilutions of the Carbutamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the Carbutamide-d9 stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing the IS) to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carbutamide: m/z 272.1 → 156.1 (Quantifier), m/z 272.1 → 91.1 (Qualifier)

-

Carbutamide-d9: m/z 281.2 → 165.1 (Note: These MRM transitions are predicted and should be optimized on the specific instrument.)

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the procurement and application workflow for Carbutamide-d9 in a typical research setting.

References

Carbutamide-d9: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data and handling precautions for Carbutamide-d9 (CAS No: 1246820-50-7). As a deuterated analog of the first-generation sulfonylurea, Carbutamide, this isotopically labeled compound is primarily utilized in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry analyses.[1] While specific safety data for Carbutamide-d9 is limited, the following information is based on the well-documented profile of its parent compound, Carbutamide, and established best practices for handling isotopically labeled research chemicals. Deuteration is not expected to fundamentally alter the primary chemical properties or toxicological profile.[1]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of Carbutamide-d9 is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for both Carbutamide-d9 and its parent compound, Carbutamide.

| Property | Carbutamide-d9 | Carbutamide | Data Source(s) |

| CAS Number | 1246820-50-7 | 339-43-5 | [2] |

| Molecular Formula | C₁₁H₈D₉N₃O₃S | C₁₁H₁₇N₃O₃S | [2][3] |

| Molecular Weight | 280.39 g/mol | 271.34 g/mol | [3] |

| Appearance | Solid | Crystalline Solid | [4] |

| Solubility | Soluble in DMSO and Dimethyl Formamide | Soluble in DMSO (~12 mg/ml) and Dimethyl Formamide (~11 mg/ml). Slightly soluble in ethanol. Solubility in PBS (pH 7.2) is approximately 0.3 mg/ml. | [4] |

| Storage Temperature | -20°C | -20°C | [4] |

Hazard Identification and Classification

Carbutamide is classified under the Globally Harmonized System (GHS) with the following hazard statements. Researchers should assume Carbutamide-d9 carries similar hazards.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source:[5]

The logical workflow for hazard identification and subsequent response is crucial for maintaining a safe laboratory environment.

References

An In-Depth Technical Guide to the Pharmacological Class of Carbutamide and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of carbutamide, a first-generation sulfonylurea, and its deuterated analog. Carbutamide exerts its hypoglycemic effect primarily by stimulating insulin secretion from pancreatic β-cells through the inhibition of ATP-sensitive potassium (KATP) channels. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and available clinical data. While specific comparative data for its deuterated analog, carbutamide-d9, are not available in the public domain, this guide discusses the potential implications of deuteration on the drug's metabolic fate and pharmacokinetic properties based on the established principles of kinetic isotope effects. This paper aims to serve as a foundational resource for researchers and professionals involved in the development and study of antidiabetic agents.

Introduction

Carbutamide was one of the first orally administered hypoglycemic agents belonging to the sulfonylurea class of drugs.[1][2] Historically significant in the management of type 2 diabetes mellitus, it provided a new therapeutic avenue beyond insulin injections.[1] Like other sulfonylureas, its primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells.[1] Despite its early introduction, carbutamide was eventually withdrawn from some markets due to concerns about toxicity.[3]

The exploration of deuterated analogs of existing drugs has emerged as a strategy to potentially modify pharmacokinetic and metabolic profiles, leading to improved therapeutic characteristics.[4] Carbutamide-d9 is the deuterated form of carbutamide, where nine hydrogen atoms have been replaced by deuterium.[5] While primarily used as a tracer or internal standard in analytical studies, the impact of deuteration on its pharmacological properties is a subject of scientific interest.[4][5]

This guide will provide an in-depth analysis of the pharmacological class of carbutamide and its deuterated analog, focusing on their mechanism of action, presenting available quantitative data in a structured format, and outlining relevant experimental protocols.

Pharmacological Class and Mechanism of Action

Carbutamide is classified as a first-generation sulfonylurea.[2] The primary therapeutic effect of sulfonylureas is to lower blood glucose levels by stimulating insulin secretion from the pancreas.[1][6] This action is dependent on the presence of functional pancreatic β-cells.[6]

The molecular mechanism of action involves the following key steps:

-

Binding to the Sulfonylurea Receptor (SUR1): Carbutamide binds to the high-affinity sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[7][8][9]

-

Inhibition of the KATP Channel: This binding event leads to the closure of the KATP channel.[7][9]

-

Membrane Depolarization: The closure of the KATP channel inhibits the efflux of potassium ions (K+), leading to a depolarization of the β-cell membrane.[9]

-

Calcium Influx: The membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of calcium ions (Ca2+) into the cell.[9]

-

Insulin Exocytosis: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[9]

This process is glucose-dependent, meaning that sulfonylureas are more effective at stimulating insulin secretion in the presence of glucose.[9]

In addition to its primary pancreatic effects, some studies suggest that sulfonylureas may also have extrapancreatic actions, such as enhancing the peripheral sensitivity to insulin, though this is considered a secondary effect.[10]

Signaling Pathway of Carbutamide

The signaling cascade initiated by carbutamide in the pancreatic β-cell is illustrated in the following diagram:

Quantitative Data

The following tables summarize the available quantitative data for carbutamide. As of the time of this writing, specific comparative quantitative data for the deuterated analog, carbutamide-d9, are not publicly available. Carbutamide-d9 is primarily documented for its use as an internal standard or tracer in metabolic and pharmacokinetic studies.[4][5] The potential impact of deuteration is a slower rate of metabolism due to the kinetic isotope effect, which could theoretically lead to a longer half-life and increased exposure, but this has not been quantified for carbutamide in the literature.

Table 1: Pharmacokinetic Properties of Carbutamide

| Parameter | Value | Species | Reference(s) |

| Peak Plasma Concentration (Tmax) | 2 - 4 hours | Human | [1] |

| Duration of Action | Up to 24 hours | Human | [1] |

| Absorption | Readily absorbed from the GI tract | Human | [11] |

| Protein Binding | Largely bound to plasma proteins | Human | [11] |

Table 2: Pharmacodynamic Properties of Carbutamide

| Parameter | Value | System | Reference(s) |

| IC50 for KATP channels | 173 µM | β-cells | [12] |

| Effect on Blood Glucose | Reduces blood glucose levels | Anesthetized dogs | [12] |

| Clinical Efficacy | More effective than tolbutamide in severe metabolic disturbance | Human | [13] |

Table 3: Physicochemical Properties of Carbutamide and Carbutamide-d9

| Property | Carbutamide | Carbutamide-d9 | Reference(s) |

| Molecular Formula | C11H17N3O3S | C11H8D9N3O3S | [3],[5] |

| Molecular Weight | 271.34 g/mol | 280.39 g/mol | [3],[5] |

| CAS Number | 339-43-5 | 1246820-50-7 | [3],[5] |

Experimental Protocols

Detailed experimental protocols from the cited literature are often not fully elaborated within the publications. However, based on the methodologies described, the following sections outline the general procedures for key experiments relevant to the study of carbutamide and other sulfonylureas.

In Vivo Assessment of Hypoglycemic Activity

This protocol describes a general method for evaluating the blood glucose-lowering effects of an oral hypoglycemic agent in an animal model.

Objective: To determine the effect of carbutamide on blood glucose levels in vivo.

Animal Model: Rabbits or rats are commonly used. Diabetes can be induced chemically, for example, with alloxan, to create a model of the disease state.[14]

Procedure:

-

Animal Preparation: Animals are fasted overnight to establish a baseline blood glucose level.

-

Baseline Blood Sample: A blood sample is collected from a marginal ear vein (rabbits) or tail vein (rats) to measure the initial blood glucose concentration.

-

Drug Administration: Carbutamide is administered orally via gavage. A control group receives the vehicle (e.g., a starch suspension).

-

Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

-

Blood Glucose Measurement: Blood glucose concentrations are determined using a glucose oxidase method or a calibrated glucometer.

-

Data Analysis: The percentage change in blood glucose from baseline is calculated for each time point and compared between the treated and control groups.

References

- 1. What is Carbutamide used for? [synapse.patsnap.com]

- 2. Carbutamide - Wikipedia [en.wikipedia.org]

- 3. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Carbutamide-d9 (EVT-1465138) | 1246820-50-7 [evitachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Sulfonylureas enhance in vivo the effectiveness of insulin in type 1 (insulin dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical experiences with carbutamide, an orally given hypoglycemic agent; preliminary report. | Semantic Scholar [semanticscholar.org]

- 12. A screening test for detecting sulfonylureas in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of oral antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Carbutamide-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for Carbutamide-d9, a deuterated analog of the first-generation sulfonylurea, Carbutamide. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. This document outlines the key analytical data, details the experimental methodologies used to obtain this data, and provides visual representations of the quality control workflow.

Quantitative Data Summary

The following tables summarize the essential quantitative data typically found on a Carbutamide-d9 Certificate of Analysis. These values are crucial for assessing the suitability of the material for its intended research application.

Table 1: Identification and General Properties

| Parameter | Specification |

| Compound Name | Carbutamide-d9 |

| CAS Number | 1246820-50-7[1][2][3][4][5] |

| Molecular Formula | C₁₁H₈D₉N₃O₃S[2][3][4] |

| Molecular Weight | 280.39 g/mol [2][3][4] |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Result |

| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |

| Isotopic Enrichment (by MS) | Mass Spectrometry | ≥99 atom % D |

| Residual Solvents (by GC-HS) | Gas Chromatography - Headspace | Conforms to specification |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |

Experimental Protocols

Detailed methodologies for the key analytical experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into how the quantitative data is generated and verified.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of Carbutamide-d9 by separating it from any non-deuterated Carbutamide and other potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

Procedure:

-

Sample Preparation: A stock solution of Carbutamide-d9 is prepared by dissolving a precisely weighed amount in the mobile phase.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm

-

-

Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to Carbutamide-d9 is recorded. The area of this peak, relative to the total area of all peaks, is used to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To confirm the molecular weight of Carbutamide-d9 and determine its isotopic enrichment.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by LC.

-

Ionization: The sample is ionized, usually in positive ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The spectrum will show a peak corresponding to the molecular ion of Carbutamide-d9.

-

Data Interpretation: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation. The high-resolution mass measurement provides confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Carbutamide-d9 and the positions of deuterium labeling.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The ¹H NMR spectrum is expected to show a significant reduction in the signals corresponding to the protons that have been replaced by deuterium. The remaining proton signals and the ¹³C NMR spectrum are analyzed to confirm the overall chemical structure.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the quality control process for Carbutamide-d9 and the signaling pathway of its non-deuterated counterpart.

Caption: Quality Control Workflow for Carbutamide-d9.

Caption: Mechanism of Action of Carbutamide.

This technical guide provides a framework for understanding the critical quality attributes of Carbutamide-d9 as presented in a Certificate of Analysis. The detailed experimental protocols and visual workflows are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently assess the suitability of this material for their studies. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[4]

References

Methodological & Application

Application Note: High-Throughput Quantification of Carbutamide-d9 in Human Plasma using LC-MS/MS

The Use of Carbutamide-d9 as an Internal Standard in Bioanalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] Carbutamide-d9, the deuterated analog of the first-generation sulfonylurea antidiabetic drug Carbutamide, serves as an exemplary internal standard for the quantification of Carbutamide and other structurally related sulfonylureas in biological samples such as plasma and serum.[3][4] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization, thereby correcting for matrix effects and other sources of error.[1][5]

This document provides detailed application notes and protocols for the use of Carbutamide-d9 as an internal standard in a bioanalytical LC-MS/MS method for the quantification of a representative sulfonylurea analyte in human plasma. The protocols are based on established methodologies for the analysis of antidiabetic drugs and adhere to regulatory guidelines for bioanalytical method validation.[6][7][8]

Application: Quantification of a Sulfonylurea Drug in Human Plasma

This application note describes a validated LC-MS/MS method for the determination of a target sulfonylurea analyte in human plasma, employing Carbutamide-d9 as the internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Principle

The method involves the extraction of the analyte and the internal standard (Carbutamide-d9) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM). The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Analytes: Target Sulfonylurea Drug (Reference Standard), Carbutamide-d9 (Internal Standard)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

-

Biological Matrix: Drug-free Human Plasma (with K2EDTA as anticoagulant)

-

Other: Ammonium Acetate (LC-MS Grade)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target sulfonylurea reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbutamide-d9 in methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Carbutamide-d9 stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike appropriate volumes of the analyte working solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

QC Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (approx. 3x LLOQ)

-

Medium QC (mid-range of the calibration curve)

-

High QC (approx. 80% of the Upper Limit of Quantification - ULOQ)

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (100 ng/mL Carbutamide-d9 in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation Workflow

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-5.0 min: 10% B

-

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Target Analyte: To be determined based on the specific sulfonylurea

-

Carbutamide-d9 (IS): Precursor Ion (m/z) -> Product Ion (m/z) - Specific transitions to be optimized

-

Bioanalytical Method Validation Summary

The described method should be fully validated according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9] The following tables summarize the expected performance characteristics of a validated assay using Carbutamide-d9 as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ | 1 ng/mL |

| LLOQ Accuracy (% Bias) | Within ±20% |

| LLOQ Precision (%CV) | ≤ 20% |

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) |

| LLOQ | 1 | ± 20% | ≤ 20% | ± 20% | ≤ 20% |

| Low | 3 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

| Medium | 150 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

| High | 800 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 3 | Consistent | Consistent | 85 - 115 |

| High | 800 | Consistent | Consistent | 85 - 115 |

Table 4: Stability

| Stability Test | Condition | Duration | Acceptance Criteria |

| Freeze-Thaw Stability | -20°C to Room Temp. | 3 Cycles | % Bias within ±15% |

| Short-Term (Bench-Top) Stability | Room Temperature | 8 hours | % Bias within ±15% |

| Long-Term Stability | -80°C | 30 days | % Bias within ±15% |

| Post-Preparative Stability | Autosampler (e.g., 10°C) | 24 hours | % Bias within ±15% |

Signaling Pathways and Logical Relationships

The logical relationship in a bioanalytical method validation is a structured process to ensure the reliability and reproducibility of the analytical data. This process is governed by regulatory guidelines.

Bioanalytical Method Validation Process

Conclusion

Carbutamide-d9 is a highly suitable internal standard for the bioanalysis of sulfonylurea drugs and related compounds. Its use in a well-validated LC-MS/MS method, as outlined in these protocols, ensures the generation of high-quality, reliable data essential for drug development and clinical research. The detailed experimental procedures and validation criteria provide a robust framework for scientists to implement this methodology in their laboratories. The inherent advantages of using a stable isotope-labeled internal standard like Carbutamide-d9 contribute significantly to the accuracy and reproducibility of bioanalytical results.

References

- 1. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]

- 2. fda.gov [fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. agilent.com [agilent.com]

- 6. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Carbutamide-d9 in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of carbutamide and its deuterated internal standard, carbutamide-d9, in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Carbutamide is a first-generation sulfonylurea drug that was formerly used to treat diabetes mellitus. Although largely replaced by newer-generation sulfonylureas, it is still utilized in research settings. Accurate quantification of carbutamide in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as carbutamide-d9, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for matrix effects and variations in sample processing and instrument response.

This protocol outlines a robust and reliable method for the extraction and quantification of carbutamide in plasma, employing protein precipitation for sample cleanup and a C18 reversed-phase column for chromatographic separation.

Experimental Protocols

Materials and Reagents

-

Carbutamide analytical standard

-

Carbutamide-d9 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Stock and Working Solutions Preparation

-

Carbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carbutamide in methanol.

-

Carbutamide-d9 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carbutamide-d9 in methanol.

-

Working Solutions: Prepare serial dilutions of the carbutamide stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of carbutamide-d9 in the same diluent for spiking into plasma samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 10 µL of the carbutamide-d9 internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 30% B (re-equilibration)

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

MRM Transitions: See Table 1 for recommended transitions. Collision energies should be optimized for the specific instrument.

Data Presentation

Quantitative data for the LC-MS/MS analysis of carbutamide and its internal standard are summarized in the table below.

Table 1: Mass Spectrometry Parameters for Carbutamide and Carbutamide-d9

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Carbutamide | 272.1 | 173.0 | 156.0 | Optimize for instrument |

| Carbutamide-d9 | 281.1 | 173.0 | 165.0 | Optimize for instrument |

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the quantification of carbutamide-d9 in plasma samples.

Caption: Experimental workflow for plasma sample quantification.

Stability Considerations

Based on general knowledge of sulfonylurea stability, carbutamide is expected to be relatively stable in plasma. However, for definitive studies, it is recommended to perform stability assessments. Long-term storage of plasma samples at -80°C is advisable to minimize degradation. Studies have shown that many metabolites in plasma are stable for several years at this temperature. For short-term storage (up to 24 hours), samples should be kept at 4°C. Repeated freeze-thaw cycles should be avoided.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of carbutamide-d9 in plasma samples using LC-MS/MS. The described method, which includes protein precipitation for sample preparation and a robust chromatographic separation, is suitable for high-throughput bioanalysis in a drug development setting. Adherence to this protocol will enable researchers to obtain accurate and precise data for pharmacokinetic and other related studies.

Application Note: High-Throughput Solid-Phase Extraction Protocol for Sulfonylurea Analysis in Human Plasma Using Carbutamide-d9 as an Internal Standard